Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Overview
Description
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylthio group, and a pyrrolo[3,4-D]pyrimidine core. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-D]pyrimidine core.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the pyrimidine core.
Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis may employ continuous flow reactors and automated processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine core or the methylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine core.
Scientific Research Applications
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptor activity in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methylthio)thieno[2,3-D]pyrimidine-6-carboxamide: This compound shares a similar core structure but differs in the presence of a thieno ring instead of a pyrrolo ring.
4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methyl-2-methylthiopyrimidine: This compound has a similar pyrimidine core with additional carbazole groups.
Uniqueness
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is unique due to its specific combination of functional groups and its pyrrolo[3,4-D]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate (CAS No. 365996-86-7) is a heterocyclic compound belonging to the pyrrolo-pyrimidine family. Its unique structure includes a tert-butyl group and a methylthio substituent, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 267.35 g/mol
- CAS Number : 365996-86-7
1. Anti-inflammatory Effects
Research indicates that compounds in the pyrimidine class, including this compound, exhibit significant anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
2. Antiviral Activity
Pyrimidines have been noted for their antiviral potential. This compound may demonstrate similar effects by interfering with viral replication mechanisms. Studies suggest that modifications to the pyrimidine structure can enhance antiviral efficacy .
3. Antifungal Properties
The compound also shows promise in antifungal applications. Pyrimidines are known to possess antifungal activity, making this compound a candidate for further investigation in treating fungal infections.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Pyrrolo-Pyrimidine Core : Utilizing precursors that undergo cyclization reactions.
- Substitution Reactions : Introducing the methylthio and tert-butyl groups through nucleophilic substitution.
These synthetic routes allow for customization of the compound's properties by varying substituents on the pyrrolo-pyrimidine core .
Comparative Analysis with Similar Compounds
The following table highlights key features of related compounds within the pyrrolo-pyrimidine class:
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1105187-42-5 | Lacks methylthio group; potential antitumor activity |
Tert-butyl 2-methylsulfonyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 365996-87-8 | Contains sulfonyl instead of methylthio; different reactivity |
Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | N/A | Alternative substitution pattern; varied biological activity |
Case Studies and Research Findings
Several studies have documented the biological effects of related pyrimidines:
- Antiproliferative Effects : A study evaluated the antiproliferative potency of various pyrrolopyrimidine derivatives against cancer cell lines. Compounds demonstrated IC values indicating significant inhibition of cell proliferation, suggesting potential as anticancer agents .
- Microtubule Depolymerization : Research on similar compounds revealed their ability to disrupt microtubule dynamics in cancer cells, which is crucial for cell division. This mechanism underlines their potential as chemotherapeutic agents .
Properties
IUPAC Name |
tert-butyl 2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-6-8-5-13-10(18-4)14-9(8)7-15/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPNWMDBICFBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593815 | |
Record name | tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-86-7 | |
Record name | tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.